molecular formula C9H16O B13823309 Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl-

Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl-

Cat. No.: B13823309
M. Wt: 140.22 g/mol
InChI Key: CPZJCHLZGZBXBV-UHFFFAOYSA-N
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Description

Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a tert-butyl group, an ethenyl group, and a methyl group attached to the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, may also be employed to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of new carbon-oxygen or carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (RNH₂) can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols or ethers, depending on the nucleophile used.

Scientific Research Applications

Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed epoxidation reactions and as a probe for investigating biological oxidation processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic transformations, where the compound acts as an electrophile, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 2,3-dimethyl-: Another epoxide with two methyl groups attached to the oxirane ring.

    Oxirane, [[4-(1,1-dimethylethyl)phenoxy]methyl]-: Contains a tert-butyl group and a phenoxy group attached to the oxirane ring.

Uniqueness

Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl- is unique due to the presence of both a tert-butyl group and an ethenyl group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules with specific functional groups.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-tert-butyl-3-ethenyl-2-methyloxirane

InChI

InChI=1S/C9H16O/c1-6-7-9(5,10-7)8(2,3)4/h6-7H,1H2,2-5H3

InChI Key

CPZJCHLZGZBXBV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C=C)C(C)(C)C

Origin of Product

United States

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